Potency Comparison: DO34 vs. KT109, KT172, and DO53 on DAGL Isoforms
DO34 demonstrates exceptionally high and balanced potency for both DAGLα (IC50 6 nM) and DAGLβ (IC50 3-8 nM), as measured in a real-time fluorescence-based natural substrate assay with HEK293T membrane lysates [1]. In contrast, KT109 is DAGLβ-selective with an IC50 of 42 nM for DAGLβ and ~60-fold selectivity over DAGLα . KT172 shows an IC50 of 60 nM for DAGLβ and 140 nM for DAGLα, providing only ~2.3-fold selectivity . The structurally related negative control DO53 exhibits ~100-fold lower activity against DAGLα compared to DO34 [1].
| Evidence Dimension | Potency (IC50, nM) against DAGLα and DAGLβ |
|---|---|
| Target Compound Data | DAGLα: 6 nM; DAGLβ: 3-8 nM |
| Comparator Or Baseline | KT109 (DAGLβ: 42 nM, ~60x selective for β), KT172 (DAGLβ: 60 nM, DAGLα: 140 nM), DO53 (~100x less active on DAGLα) |
| Quantified Difference | DO34 is 7-fold more potent on DAGLβ than KT109; DO34 is 10-fold more potent on DAGLβ than KT172; DO34 is 100-fold more potent on DAGLα than DO53. |
| Conditions | Recombinant human DAGLα/β, SAG hydrolysis assay |
Why This Matters
The balanced, sub-10 nM dual inhibition provided by DO34 is critical for studies requiring simultaneous blockade of both central DAGL isoforms, whereas KT109 and KT172 are unsuitable for DAGLα-dependent mechanisms.
- [1] Ogasawara D, et al. Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proc Natl Acad Sci U S A. 2016 Jan 5;113(1):26-33. View Source
